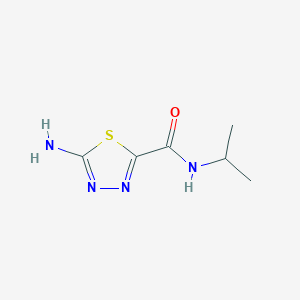

5-amino-N-(propan-2-yl)-1,3,4-thiadiazole-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

5-amino-N-propan-2-yl-1,3,4-thiadiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4OS/c1-3(2)8-4(11)5-9-10-6(7)12-5/h3H,1-2H3,(H2,7,10)(H,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIAKMAGEPWRIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=NN=C(S1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(propan-2-yl)-1,3,4-thiadiazole-2-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with hydrazonoyl chloride derivatives in the presence of triethylamine in absolute ethanol . The reaction conditions, such as temperature and reaction time, are optimized to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Acylation and Alkylation Reactions

The amino group at position 5 of the thiadiazole ring undergoes nucleophilic reactions. In studies of structurally analogous thiadiazoles, this group reacts with acyl chlorides or alkyl halides to form substituted derivatives. For example:

-

Acylation : Reaction with acetyl chloride yields 5-acetylamino-N-(propan-2-yl)-1,3,4-thiadiazole-2-carboxamide.

-

Alkylation : Treatment with methyl iodide produces 5-methylamino derivatives12.

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Acylation | Acetyl chloride | 5-Acetylamino-N-(propan-2-yl)-1,3,4-thiadiazole-2-carboxamide | Base (e.g., pyridine), 0°C |

| Alkylation | Methyl iodide | 5-Methylamino-N-(propan-2-yl)-1,3,4-thiadiazole-2-carboxamide | DMF, room temperature |

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:

-

Acidic Hydrolysis : Concentrated HCl at reflux converts the carboxamide to 5-amino-N-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylic acid34.

-

Basic Hydrolysis : NaOH in aqueous ethanol yields the sodium salt of the carboxylic acid5.

Complexation with Metal Ions

The sulfur atom in the thiadiazole ring and the amino group act as coordination sites for metal ions. Studies on similar thiadiazole ligands demonstrate:

-

Cr(III) Complexes : Octahedral geometry with coordination through sulfur and nitrogen1.

-

Ni(II) Complexes : Square planar geometry involving the thiadiazole sulfur and carboxamide oxygen1.

| Metal Ion | Geometry | Binding Sites | Application |

|---|---|---|---|

| Cr(III) | Octahedral | Thiadiazole-S, Amino-N | Anticancer research1 |

| Ni(II) | Square planar | Thiadiazole-S, Carboxamide-O | Catalysis studies1 |

Cyclization Reactions

Under dehydrating conditions, the carboxamide group participates in cyclization to form fused heterocycles. For instance:

Electrophilic Substitution on the Thiadiazole Ring

The electron-deficient thiadiazole ring undergoes electrophilic substitution at position 3 or 4:

-

Nitration : Nitric acid/sulfuric acid introduces nitro groups, yielding 3-nitro-5-amino derivatives7.

-

Halogenation : Bromine in acetic acid produces 3-bromo-substituted analogs6.

Oxidation and Reduction

-

Oxidation : Hydrogen peroxide oxidizes the amino group to a nitroso derivative (5-nitroso-N-(propan-2-yl)-1,3,4-thiadiazole-2-carboxamide)3.

-

Reduction : Catalytic hydrogenation reduces the nitroso group back to amino3.

Biological Activity Correlation

Modifications via these reactions influence bioactivity:

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

The 1,3,4-thiadiazole nucleus has shown significant promise in anticancer research. Several studies have highlighted the effectiveness of thiadiazole derivatives in inhibiting cancer cell proliferation across various types of cancer.

Case Studies and Findings

- Synthesis and Testing : A study synthesized novel derivatives of 1,3,4-thiadiazole and evaluated their anticancer activity against several human cancer cell lines including PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma). The compounds exhibited varying degrees of cytotoxicity with some derivatives showing significant inhibition rates compared to standard drugs like doxorubicin .

- Mechanism of Action : The anticancer effects are attributed to the ability of these compounds to induce apoptosis and inhibit key signaling pathways involved in tumor growth. For instance, compounds containing ortho-nitro or methoxy groups demonstrated enhanced potency due to their interaction with cellular targets .

Antimicrobial Properties

In addition to anticancer activity, 5-amino-N-(propan-2-yl)-1,3,4-thiadiazole-2-carboxamide has been investigated for its antimicrobial properties.

Research Insights

- Broad Spectrum Activity : Thiadiazole derivatives have been shown to exhibit antimicrobial effects against a range of pathogens including bacteria and fungi. Their mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

- Specific Studies : Research focusing on the synthesis of thiadiazole derivatives has reported significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that modifications in the thiadiazole structure can enhance efficacy against resistant strains .

Anti-inflammatory and Other Biological Activities

Beyond anticancer and antimicrobial effects, compounds like this compound have been explored for anti-inflammatory properties.

Key Findings

- Anti-inflammatory Effects : Some studies indicate that thiadiazole derivatives can reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .

- Additional Activities : Other biological activities reported include antioxidant properties and effects against parasitic infections (e.g., anthelmintic activity) which further broaden the therapeutic potential of these compounds .

Summary Table of Biological Activities

Wirkmechanismus

The mechanism of action of 5-amino-N-(propan-2-yl)-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death . As an anticancer agent, it may interfere with cell division and induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Variations

The bioactivity of 1,3,4-thiadiazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected 1,3,4-Thiadiazole Derivatives

Key Observations :

Biologische Aktivität

5-amino-N-(propan-2-yl)-1,3,4-thiadiazole-2-carboxamide is a compound belonging to the thiadiazole family, known for its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, along with relevant case studies and research findings.

The compound has the following chemical characteristics:

- Chemical Formula: C8H10N4OS

- Molecular Weight: 186.25 g/mol

- IUPAC Name: this compound

- Appearance: White to off-white powder

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties. A study highlighted its effectiveness against various cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| HepG-2 | 4.37 ± 0.7 |

| A-549 | 8.03 ± 0.5 |

The compound's mechanism of action involves the inhibition of RNA and DNA synthesis without affecting protein synthesis, making it a potential candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has shown significant antimicrobial properties against various pathogens. In particular, derivatives of the thiadiazole ring have been recognized for their ability to combat bacterial infections. For instance, studies indicate that modifications in the thiadiazole structure can enhance antimicrobial efficacy against resistant strains of bacteria .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. The compound inhibits cyclooxygenase (COX) enzymes involved in the inflammatory response, suggesting its potential use in treating inflammatory conditions .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Inhibition of Key Enzymes: The compound inhibits specific enzymes such as COX and phosphodiesterases, which play crucial roles in inflammation and cancer progression.

- DNA/RNA Interaction: It interferes with nucleic acid synthesis pathways, leading to reduced cell proliferation in cancer cells.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Anticancer Efficacy: A study conducted on HepG-2 and A-549 cell lines revealed that the compound significantly reduced cell viability at low concentrations (IC50 values of 4.37 µM and 8.03 µM respectively) indicating strong anticancer potential .

- Synergistic Effects: The combination of this compound with other known anticancer agents showed enhanced efficacy in vitro, suggesting potential for combination therapies in clinical settings .

- Inflammation Studies: In animal models of inflammation, administration of this compound resulted in decreased levels of inflammatory markers and improved clinical outcomes compared to control groups .

Safety and Toxicology

While the therapeutic potential is significant, safety assessments are crucial. Initial toxicity studies indicate a favorable safety profile; however, comprehensive toxicological evaluations are necessary before clinical applications can be considered.

Q & A

Q. What are the established synthetic routes for 5-amino-N-(propan-2-yl)-1,3,4-thiadiazole-2-carboxamide, and how do reaction conditions influence yield?

The compound can be synthesized via heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of the intermediate 5-R-amino-1,3,4-thiadiazole-2-thioles. Key steps include refluxing with POCl₃ at 90°C for 3 hours, precipitation via pH adjustment (8–9), and recrystallization from DMSO/water mixtures. Optimizing alkylating reagents and reaction time improves yield and purity . Characterization typically involves elemental analysis, ¹H/¹³C NMR, IR spectroscopy, and TLC for purity validation .

Q. How is structural confirmation achieved for this compound and its derivatives?

X-ray crystallography is the gold standard for structural elucidation. For example, dihedral angles between thiadiazole and substituent rings (e.g., pyridine) can be resolved to confirm stereoelectronic effects. Hydrogen bonding patterns (N–H···N) in crystal lattices further validate supramolecular interactions. Complementary techniques include ¹H/¹³C NMR for functional group identification and IR for vibrational mode analysis .

Q. What are the primary biological activities reported for this thiadiazole derivative?

Preliminary studies highlight anticonvulsant, anticancer (via apoptosis induction), and antimicrobial activities. These are often screened using in vitro assays, such as MTT for cytotoxicity and agar diffusion for antimicrobial potency. Bioactivity correlates with substituent variations (e.g., alkyl/aryl groups) on the thiadiazole core .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking against targets like GSK-3β or SARS-CoV-2 proteases identifies binding affinities. For example, derivatives with electron-withdrawing groups (e.g., difluoromethyl) show improved interactions with catalytic residues in protease active sites .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay variability (e.g., cell line sensitivity) or impurities. Mitigation includes:

Q. How do reaction mechanisms for cyclization (e.g., iodine-mediated) impact product stereochemistry?

Cyclization in DMF with iodine and triethylamine proceeds via sulfur elimination (S₈ formation) and intramolecular nucleophilic attack. The iodine oxidizes thiol intermediates, directing regioselectivity. Steric effects from substituents (e.g., isopropyl groups) influence ring puckering and dihedral angles, which can be modeled using DFT .

Q. What advanced analytical techniques are critical for studying degradation pathways or metabolite identification?

- LC-MS/MS : Tracks degradation products in stability studies (e.g., hydrolytic cleavage of the carboxamide group).

- HPLC-PDA : Monitors purity under stress conditions (heat/light).

- High-resolution mass spectrometry (HRMS) : Identifies metabolites in hepatic microsomal assays .

Methodological Considerations

Q. How are supramolecular interactions (e.g., hydrogen bonding) leveraged in crystal engineering for drug formulation?

The compound’s N–H groups form robust hydrogen bonds with co-crystal formers (e.g., carboxylic acids), enhancing solubility. Crystal packing analysis via X-ray diffraction reveals motifs amenable to polymorph control, critical for bioavailability optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.